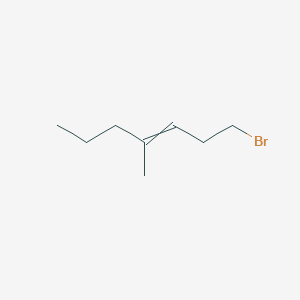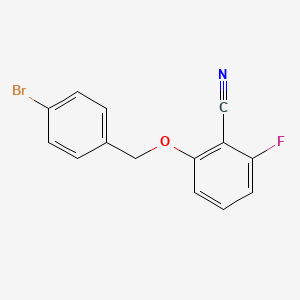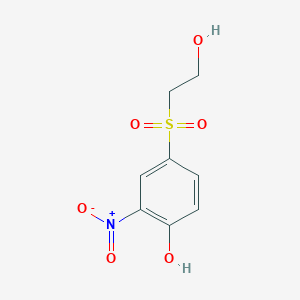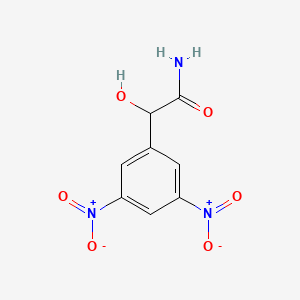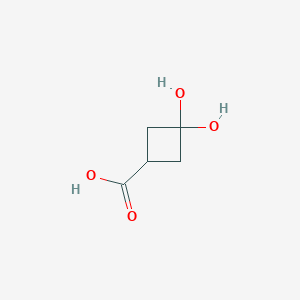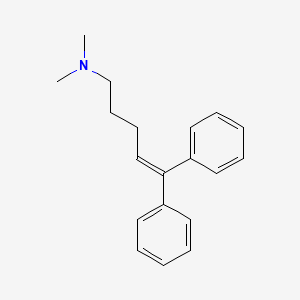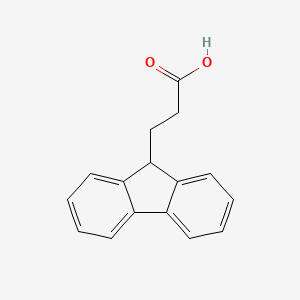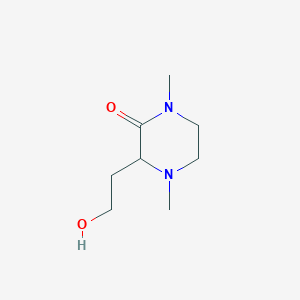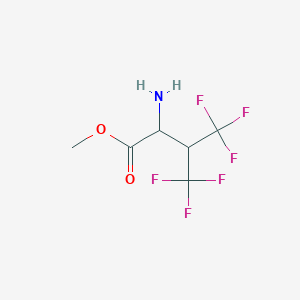
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Overview
Description
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethylated ester with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, polymers, and specialty materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance binding affinity and specificity to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(difluoromethyl)-4,4,4-trifluorobutanoate
- Methyl 2-amino-3-(trifluoromethyl)-4,4,4-difluorobutanoate
Uniqueness
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate is unique due to the presence of multiple trifluoromethyl groups, which impart enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable for applications requiring high chemical stability and specific reactivity profiles.
Properties
Molecular Formula |
C6H7F6NO2 |
|---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C6H7F6NO2/c1-15-4(14)2(13)3(5(7,8)9)6(10,11)12/h2-3H,13H2,1H3 |
InChI Key |
KSIDOGURSVEJEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
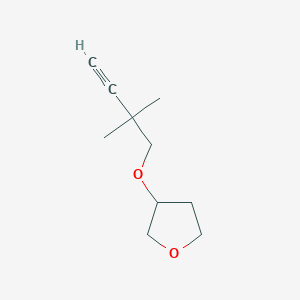
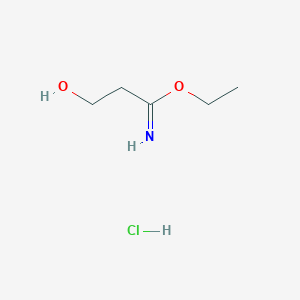
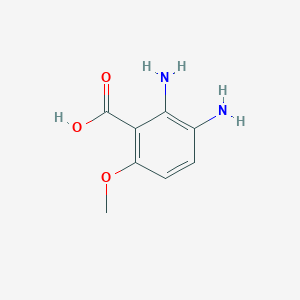
![1-Ethyl-4-[(7-methoxy-3,7-dimethyloct-2-en-1-yl)oxy]benzene](/img/structure/B8456500.png)
![Ferrocene, 1-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B8456501.png)
